![molecular formula C5H8N2Na2S4 B083365 disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate CAS No. 13458-02-1](/img/structure/B83365.png)
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 396.35 g/mol. DTNB is commonly used as a reagent for the detection of thiol groups in proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of the thiol group with the reagent to form a mixed disulfide. The reaction is catalyzed by the presence of a base, such as sodium hydroxide. The mixed disulfide then reacts with another molecule of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm.
Effets Biochimiques Et Physiologiques
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has no known direct biochemical or physiological effects. However, its ability to detect thiol groups in proteins and other biomolecules has important implications for the study of enzyme activity, protein function, and other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in lab experiments include its high sensitivity, specificity, and ease of use. It is also relatively inexpensive and widely available. However, disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has some limitations, including its potential interference with other chemical reactions and its limited stability in solution.
Orientations Futures
There are many future directions for the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in scientific research. One area of interest is the development of new methods for the detection of thiol groups in proteins and other biomolecules. Another area of interest is the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in the study of oxidative stress and other physiological processes. Finally, there is a need for further research into the potential applications of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in clinical diagnostics and therapeutics.
Méthodes De Synthèse
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is synthesized by the reaction of 2-nitro-5-thiocyanobenzoic acid with sodium sulfide. The reaction takes place in an aqueous solution at a pH of 7-8 and at room temperature. The product is then purified by recrystallization from water. The overall reaction can be represented as follows:
2-nitro-5-thiocyanobenzoic acid + Na2S → disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate + NaNO3 + NaSCN + H2O
Applications De Recherche Scientifique
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is widely used in scientific research for the detection of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate reacts with thiol groups to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm. This reaction is widely used in the measurement of enzyme activity, protein concentration, and other biochemical assays.
Propriétés
Numéro CAS |
13458-02-1 |
|---|---|
Nom du produit |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
Formule moléculaire |
C5H8N2Na2S4 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.2Na/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
Clé InChI |
FPWWAOSNKFTUPY-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
SMILES canonique |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Synonymes |
1-Methylethylenebis(dithiocarbamic acid)disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



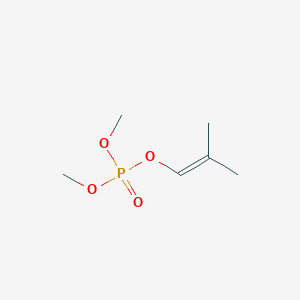
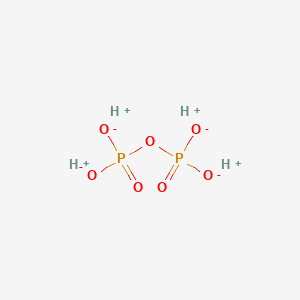
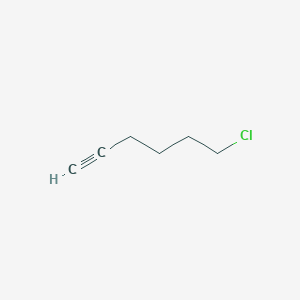
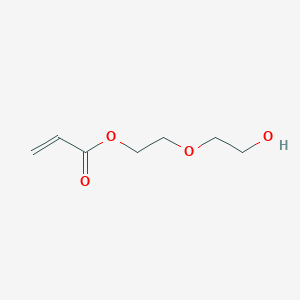
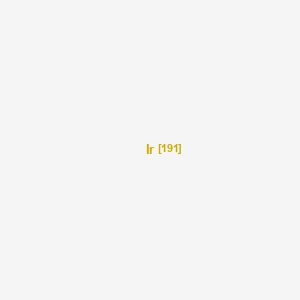

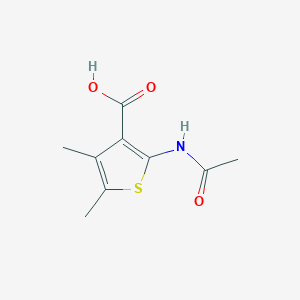
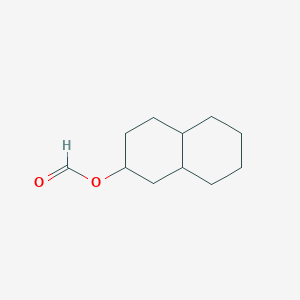
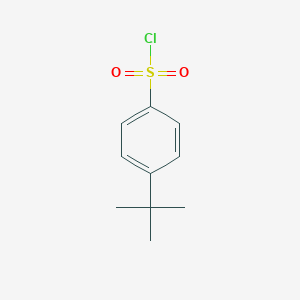
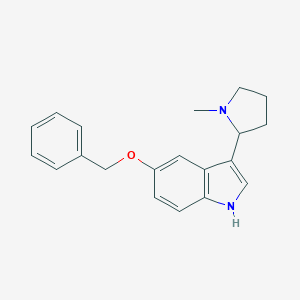
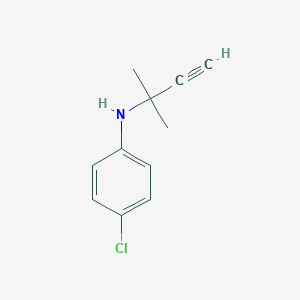
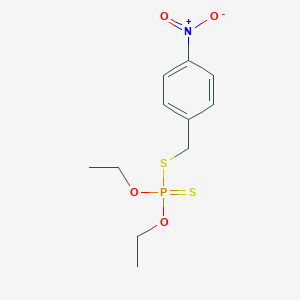
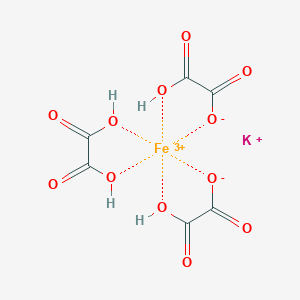
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)